molecular formula C20H13Cl3N2O2 B11998827 9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11998827
M. Wt: 419.7 g/mol
InChI Key: VYDIEPHOVHAUKW-UHFFFAOYSA-N
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Description

9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazolo[1,5-C][1,3]benzoxazine core structure, which is further substituted with chloro, dichlorophenyl, and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Cyclization to Form Benzoxazine: The pyrazole intermediate undergoes cyclization with an ortho-substituted phenol derivative to form the benzoxazine core.

    Introduction of Substituents: The chloro, dichlorophenyl, and furyl groups are introduced through various substitution reactions, often involving halogenation and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Halogen atoms (chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    9-Chloro-5-(2,4-dichlorophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Similar structure with a thienyl group instead of a furyl group.

    9-Chloro-5-(2,4-dichlorophenyl)-2-(2-pyridyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Similar structure with a pyridyl group instead of a furyl group.

Uniqueness

The uniqueness of 9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furyl group, in particular, may influence its reactivity and interaction with biological targets differently compared to similar compounds with other substituents.

Properties

Molecular Formula

C20H13Cl3N2O2

Molecular Weight

419.7 g/mol

IUPAC Name

9-chloro-5-(2,4-dichlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H13Cl3N2O2/c21-11-4-6-18-14(8-11)17-10-16(19-2-1-7-26-19)24-25(17)20(27-18)13-5-3-12(22)9-15(13)23/h1-9,17,20H,10H2

InChI Key

VYDIEPHOVHAUKW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CO4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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